molecular formula C8H10BBrO3 B1284280 (3-Bromo-5-ethoxyphenyl)boronic acid CAS No. 849062-02-8

(3-Bromo-5-ethoxyphenyl)boronic acid

Cat. No.: B1284280
CAS No.: 849062-02-8
M. Wt: 244.88 g/mol
InChI Key: FCUBWEOZVDXVHL-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and ethoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment when handling "(3-Bromo-5-ethoxyphenyl)boronic acid" .

Future Directions

Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research could focus on extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The development of novel chemistries using boron to fuel emergent sciences is also a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-ethoxyphenyl)boronic acid typically involves the borylation of a corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-5-ethoxybenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-5-ethoxyphenyl)boronic acid’s unique substitution pattern allows for selective reactions and applications that are not possible with other boronic acids. Its specific reactivity makes it valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

(3-bromo-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBWEOZVDXVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584637
Record name (3-Bromo-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-02-8
Record name B-(3-Bromo-5-ethoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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